![molecular formula C9H18N2 B13464645 (3R)-3-[(pyrrolidin-1-yl)methyl]pyrrolidine](/img/structure/B13464645.png)
(3R)-3-[(pyrrolidin-1-yl)methyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-[(pyrrolidin-1-yl)methyl]pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a pyrrolidin-1-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-[(pyrrolidin-1-yl)methyl]pyrrolidine typically involves the reaction of pyrrolidine with a suitable alkylating agent. One common method is the reductive amination of pyrrolidine with formaldehyde and a secondary amine, followed by hydrogenation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reductive amination processes, utilizing catalysts such as palladium on carbon (Pd/C) under hydrogen gas. These methods are optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(3R)-3-[(pyrrolidin-1-yl)methyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and various substituted pyrrolidines .
Scientific Research Applications
(3R)-3-[(pyrrolidin-1-yl)methyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R)-3-[(pyrrolidin-1-yl)methyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler structure with a single pyrrolidine ring.
N-methylpyrrolidine: Features a methyl group attached to the nitrogen atom.
Pyrrolidin-2-one: Contains a carbonyl group at the second position of the pyrrolidine ring.
Uniqueness
(3R)-3-[(pyrrolidin-1-yl)methyl]pyrrolidine is unique due to its chiral nature and the presence of a pyrrolidin-1-ylmethyl group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C9H18N2 |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1-[[(3R)-pyrrolidin-3-yl]methyl]pyrrolidine |
InChI |
InChI=1S/C9H18N2/c1-2-6-11(5-1)8-9-3-4-10-7-9/h9-10H,1-8H2/t9-/m1/s1 |
InChI Key |
DZFGWNNSHNOGPV-SECBINFHSA-N |
Isomeric SMILES |
C1CCN(C1)C[C@@H]2CCNC2 |
Canonical SMILES |
C1CCN(C1)CC2CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



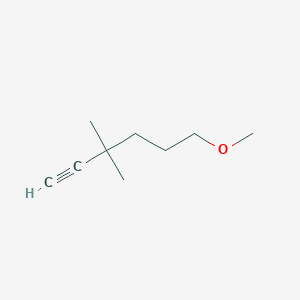
![1-(Bromomethyl)-3,8-dioxabicyclo[3.2.1]octane](/img/structure/B13464582.png)
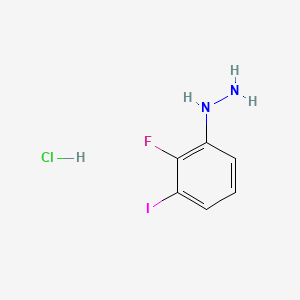

![2-[3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetic acid hydrochloride](/img/structure/B13464611.png)
![Tert-butyl3-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B13464615.png)
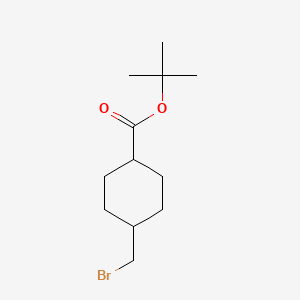
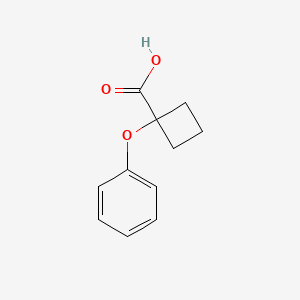
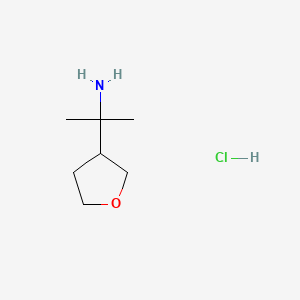
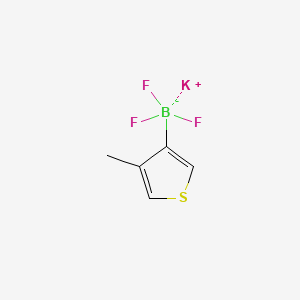
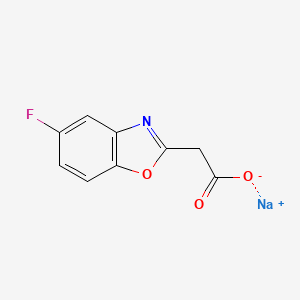

![6-(Aminomethyl)-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B13464638.png)
